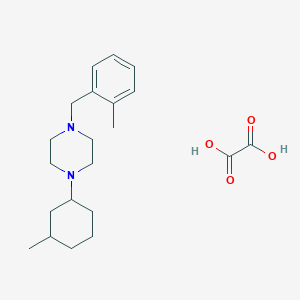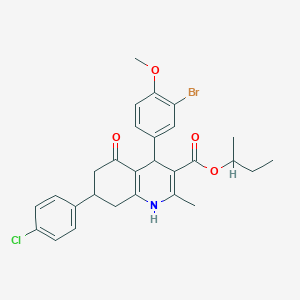
1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as MBMC, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. MBMC is a piperazine derivative that has been shown to have a range of effects on the central nervous system, including stimulant and hallucinogenic properties. In
Mechanism of Action
The exact mechanism of action of 1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is thought to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is known to be involved in the modulation of mood, perception, and cognition, and is the target of a number of psychoactive substances, including LSD and psilocybin. This compound has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT1B receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it is thought to have a range of effects on the central nervous system, including increased dopamine and serotonin release, as well as increased activity in certain brain regions, such as the prefrontal cortex and the striatum. This compound has also been shown to have effects on heart rate and blood pressure, although the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate in lab experiments is its relatively low cost and ease of synthesis. It has also been shown to have a range of effects on the central nervous system, making it a useful tool for investigating the effects of psychoactive substances on behavior, cognition, and brain function. However, one of the main limitations of using this compound in lab experiments is its lack of specificity for serotonin receptors, as it has affinity for a number of different receptor subtypes. This can make it difficult to interpret the results of studies using this compound, as it is unclear which receptor subtypes are responsible for its effects.
Future Directions
There are a number of potential future directions for research on 1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. One area of interest is the development of more selective serotonin receptor agonists, which could be used as therapeutic agents for a range of psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound use, particularly in relation to cognitive function and mental health. Finally, there is also interest in investigating the effects of this compound in combination with other psychoactive substances, such as cannabinoids and opioids, to better understand the complex interactions between different types of drugs on the central nervous system.
Synthesis Methods
The synthesis of 1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 2-methylbenzylamine with 3-methylcyclohexanone in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been described in detail in a number of scientific publications and has been shown to produce high yields of pure this compound.
Scientific Research Applications
1-(2-methylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been used in a number of scientific studies as a research tool to investigate the effects of psychoactive substances on the central nervous system. It has been shown to have stimulant and hallucinogenic properties, and has been used in studies investigating the effects of these types of substances on behavior, cognition, and brain function. This compound has also been used in studies investigating the structure-activity relationships of piperazine derivatives and their potential as therapeutic agents.
properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2.C2H2O4/c1-16-6-5-9-19(14-16)21-12-10-20(11-13-21)15-18-8-4-3-7-17(18)2;3-1(4)2(5)6/h3-4,7-8,16,19H,5-6,9-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZZGSKQLYRANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4970624.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)

![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)
